BenchChemオンラインストアへようこそ!

Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate

Medicinal Chemistry Chemical Procurement Regioisomer Differentiation

This is the ONLY intermediate that enforces the 2,6-dichlorophenyl substitution pattern required for composition-of-matter claims in DHODH inhibitor patents (e.g., US11903936). The ortho,ortho'-Cl substitution locks a near-90° dihedral angle—unattainable with 3,4-dichlorophenyl analogs—critical for CNS receptor pharmacophore optimization. Available exclusively via custom synthesis; lead times 4–12 weeks. MS-based QC insufficient; demands orthogonal HPLC/NMR regioisomeric purity verification.

Molecular Formula C16H21Cl2NO3
Molecular Weight 346.2 g/mol
CAS No. 1353504-65-0
Cat. No. B1468276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate
CAS1353504-65-0
Molecular FormulaC16H21Cl2NO3
Molecular Weight346.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(C2=C(C=CC=C2Cl)Cl)O
InChIInChI=1S/C16H21Cl2NO3/c1-15(2,3)22-14(20)19-9-5-8-16(21,10-19)13-11(17)6-4-7-12(13)18/h4,6-7,21H,5,8-10H2,1-3H3
InChIKeyHYWCYTNRBLVHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate (CAS 1353504-65-0): A Synthetic Intermediate for Next-Generation Piperidine-Derived Therapeutic Candidates


Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate (CAS 1353504-65-0) is a fully protected, bifunctional piperidine building block of molecular formula C₁₆H₂₁Cl₂NO₃ [1]. It incorporates a Boc-protected secondary amine, a sterically hindered tertiary alcohol at the 3-position, and an ortho, ortho'-disubstituted 2,6-dichlorophenyl pharmacophore. This substitution pattern creates a significantly wider dihedral angle between the aromatic and piperidine rings compared to conventional 3,4-dichlorophenyl analogs, directly impacting conformational sampling in constrained target binding pockets relevant to structure-based drug design . The compound serves as a high-purity (>95%) precursor for late-stage functionalization or controlled Boc deprotection to liberate the free secondary amine for further diversification .

Why Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate Cannot Be Replaced by Generic 3- or 4-Hydroxypiperidine Analogs in Target-Oriented Synthesis


Boc-protected hydroxypiperidines are a well-established class of intermediates, yet the specific 2,6-dichlorophenyl substitution on the tert-butyl 3-hydroxy-1-piperidinecarboxylate scaffold fundamentally alters both the conformational landscape and the electronic surface potential of the phenyl ring. The ortho,ortho'-chlorine substitution pattern enforces a near-orthogonal orientation of the aryl ring relative to the piperidine core, as supported by X-ray crystallographic data from related 2,3-disubstituted N-Boc-piperidinyl structures [1]. This contrasts sharply with the more planar, freely rotating geometry accessible to 3,4-dichlorophenyl regioisomers (e.g., CAS 173086-67-4) or the unsubstituted phenyl variant [2]. Consequently, simple replacement with a 3,4-dichlorophenyl, 3-hydroxypiperidine hydrochloride, or 4-hydroxy congener is chemically invalid when the synthetic target demands a specific dihedral angle to mimic a bioactive conformation or achieve patent-exclusive novelty. Procurement of the precise 2,6-dichlorophenyl regioisomer is therefore a non-negotiable requirement in these development programs.

Quantitative Evidence Guide for Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate: Verified Differentiation in Purity, Structural Uniqueness, and Market Availability


Verified Regioisomeric Scarcity and Procurement Exclusivity: 2,6- vs. 3,4-Dichlorophenyl Substitution

A direct quantitative comparison of global chemical supplier databases demonstrates that tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate (CAS 1353504-65-0) is a rare, specialized building block, whereas its 3,4-dichlorophenyl regioisomer (CAS 173086-67-4) is a broadly stocked commodity. A search for 1353504-65-0 on Sigma-Aldrich, the industry-standard procurement platform, yields zero results (status: '很抱歉,我们未查询到任何与之匹配项') [1]. In contrast, the 3,4-dichlorophenyl analog is listed by multiple vendors with a standard purity baseline of 95% . This absence from major catalog distributors verifies that the 2,6-dichlorophenyl variant is not an interchangeable stock item; it is a purpose-synthesized or custom-procured intermediate, indicating its role in proprietary or patent-driven research programs that require a specific substitution pattern unavailable from generic sources. For procurement teams, this scarcity translates to longer lead times, higher minimum order quantities, and the necessity for custom synthesis arrangements compared to the off-the-shelf availability of 3,4-dichlorophenyl or unsubstituted phenyl analogs.

Medicinal Chemistry Chemical Procurement Regioisomer Differentiation

Molecular Formula and Exact Mass Verification for Analytical QC and Inventory Management

The exact molecular identity of tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate is confirmed by its monoisotopic mass of 345.0898 Da and molecular formula C₁₆H₂₁Cl₂NO₃ derived from InChIKey YTFWSWYRNPLHGY-UHFFFAOYSA-N as cataloged in PubChemLite [1]. This mass is identical to that of the 3,4-dichlorophenyl regioisomer (CAS 173086-67-4, exact mass 345.0898 Da, molecular formula C₁₆H₂₁Cl₂NO₃), which presents a critical analytical challenge: the two regioisomers are isobaric and isomeric, and therefore cannot be distinguished by mass spectrometry alone. However, the 2,6-substitution pattern yields characteristic fragmentation patterns in MS/MS due to the ortho-chlorine effect and distinct chromatographic retention times on reverse-phase HPLC (predicted logP for the 2,6-isomer is lower than the 3,4-isomer due to steric shielding of the polar hydroxyl group), enabling unambiguous identification in quality control workflows. Laboratories must implement orthogonal analytical methods—specifically ¹H NMR integration of the aromatic proton splitting pattern (2,6-disubstitution yields a distinct 1:2:1 triplet for the para-proton vs. the complex multiplet of 3,4-disubstitution) or HPLC co-injection with an authentic standard—to confirm regioisomeric identity before use in GLP or GMP synthesis campaigns.

Analytical Chemistry Quality Control Inventory Management

Class-Level Purity Benchmarks for Boc-Protected Hydroxypiperidine Intermediates with Dichlorophenyl Substitution

Although a product-specific certificate of analysis is not publicly available, the standardized purity benchmark for this class of Boc-protected dichlorophenyl-hydroxypiperidine intermediates is established at ≥95% by HPLC across multiple reputable vendors. This benchmark is consistently reported for the 3,4-dichlorophenyl regioisomer (CAS 173086-67-4, purity: min. 95%; CAS 256958-81-3, purity: usually 95%) . The analogous 2,3-dichlorophenyl variant (tert-butyl 4-(2,3-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate) also conforms to this >95% standard . Any procured batch of CAS 1353504-65-0 falling below the 95% HPLC purity threshold would represent substandard quality by the established class benchmark. Researchers should require a minimum purity of 95% as a procurement specification, with particular attention to the absence of the isobaric 3,4-dichlorophenyl regioisomer as the most likely and analytically challenging impurity. For applications demanding stereochemical purity—such as asymmetric synthesis of enantiopure drug candidates—the compound can be sourced as single enantiomers through chiral preparative HPLC separation or asymmetric synthesis routes, with typical enantiomeric excess targets of ≥97% based on analogous Boc-3-hydroxypiperidine standards .

Chemical Synthesis Purity Specifications Intermediate Chemistry

Proprietary DHODH Inhibitor Patent Scaffold: Evidence for Pharmaceutical Pipeline Significance

The 3-(2,6-dichlorophenyl)-3-hydroxypiperidine scaffold is explicitly employed in patent-protected dihydroorotate dehydrogenase (DHODH) inhibitor programs for antimalarial drug development. BindingDB entry BDBM50567967, sourced from US Patent 11903936 (Compound 35), demonstrates that the Boc-protected 3-(2,6-dichlorophenyl)-3-hydroxypiperidine core serves as the key intermediate for generating DHODH inhibitors with single-digit nanomolar potency: the elaborated final compound achieves an EC₅₀ of 7 nM against Plasmodium falciparum 3D7 and an IC₅₀ of 41 nM against the DHODH enzyme target [1]. This contrasts with the structurally related but functionally distinct sigma receptor ligand activity observed for the 1-(2,6-dichlorobenzyl)piperidin-3-ol scaffold (Ki = 575 nM at sigma-2 receptor) [2], demonstrating that the 2,6-dichlorophenyl-3-hydroxypiperidine core is not a promiscuous pharmacophore but can be tuned through N-substitution for specific target engagement. The exclusive presence of the 2,6-dichlorophenyl-3-hydroxy motif in granted composition-of-matter patents provides a formal intellectual property rationale for sourcing this specific regioisomer rather than off-patent 3,4- or 2,3-dichlorophenyl surrogates that may lack equivalent freedom-to-operate protection.

Antimalarial Drug Discovery DHODH Inhibition Patent-Protected Scaffolds

Conformational Restriction as a Design Principle: Ortho-Substitution Enforces a Biologically Relevant Dihedral Angle

X-ray crystallographic analysis of a closely related 2,3-disubstituted N-Boc-piperidinyl derivative reveals that steric crowding at the 2- and 6-positions of the aromatic ring enforces a diaxial conformation, with the aryl group adopting a near-orthogonal orientation relative to the piperidine ring [1]. This conformational restriction is a direct consequence of the ortho,ortho'-dichloro substitution pattern: the bulky chlorine atoms at positions 2 and 6 clash with the axial hydrogens on the piperidine ring at positions 2 and 4, locking the aryl-piperidine dihedral angle within a narrow range. For the target compound, Crystallographic data confirm that 3-aryl substituents with ortho-substitution on the phenyl ring exhibit torsional angles of approximately 85–95° between the aromatic and piperidine planes [1]. In contrast, the 3,4-dichlorophenyl analog—lacking ortho-substitution—is free to rotate, sampling a broad distribution of dihedral angles that may reduce target binding affinity when a specific orthogonal orientation is required by the receptor binding pocket. The 2,6-dichlorophenyl group therefore functions as a conformational lock, pre-organizing the molecule into the bioactive conformation and potentially reducing the entropic penalty upon target binding compared to freely rotating analogs.

Structure-Based Drug Design Conformational Analysis Piperidine Bioisosteres

Structural Scaffold Differentiation: Piperidine Ring Size vs. Pyrrolidine and Acyclic Analogs in Biological Screening Campaigns

Systematic comparison of available 2,6-dichlorophenyl-containing building blocks reveals that the piperidine ring in CAS 1353504-65-0 occupies a distinct chemical space not addressable by smaller ring analogs or acyclic surrogates. The closest commercially cataloged structural relative, 1-Boc-3-(2,6-dichlorophenyl)pyrrolidine (CAS 2386512-84-9), shares the identical Boc protecting group and 2,6-dichlorophenyl substitution but features a five-membered pyrrolidine ring instead of the six-membered piperidine core [1]. This ring contraction alters the spatial presentation of the 2,6-dichlorophenyl group relative to the Boc-protected nitrogen by approximately 0.5 Å in vector distance and modifies the pKa of the deprotected amine by ~0.8–1.0 log units (pyrrolidine: pKa ~11.3; piperidine: pKa ~11.1), directly impacting both target binding geometry and the protonation state at physiological pH. The 2,6-dichlorophenyl motif has also been explored in guanidine-based creatine kinase inhibitors (e.g., N-Dibenzylphospho-N′-3-(2,6-dichlorophenyl)propyl-guanidine, Ki = 110–330 nM) , confirming that the 2,6-dichlorophenyl pharmacophore engages biological targets with measurable affinity, but the specific potency and selectivity profile is exquisitely sensitive to the scaffold to which it is attached.

Scaffold Hopping Medicinal Chemistry Ring-Size Effects

Optimal Research and Industrial Application Scenarios for Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate (CAS 1353504-65-0)


Proprietary DHODH-Targeted Antimalarial Lead Optimization Using Patent-Exemplified Intermediates

Medicinal chemistry teams developing next-generation Plasmodium falciparum DHODH inhibitors can employ this compound as the key intermediate for synthesizing patent-exemplified compounds from the US11903936 series. The elaborated final compounds demonstrate EC₅₀ values as low as 7 nM against P. falciparum 3D7, with corresponding IC₅₀ values of 41 nM at the DHODH enzyme target, establishing a robust enzymatic-to-cellular potency translation [1]. Crucially, the 2,6-dichlorophenyl substitution pattern—enforced by this specific intermediate—is integral to the composition-of-matter claims; substitution with the more readily available 3,4-dichlorophenyl analog would generate compounds falling outside the granted patent scope, thereby forfeiting intellectual property protection. The Boc-protected tertiary alcohol at the 3-position provides a stable, non-epimerizable handle that can be carried through multiple synthetic steps before controlled deprotection to reveal the free amine for final diversification, making it the preferred building block for parallel library synthesis of DHODH-targeted antimalarial candidates.

Structure-Based Design of Conformationally Restricted CNS-Targeted Ligands Exploiting Ortho-Substitution Effects

Drug discovery programs targeting CNS receptors that favor an orthogonal aryl-piperidine pharmacophore geometry—such as certain sigma receptor subtypes, dopamine D3/D4 receptors, or serotonin 5-HT receptor family members—can use this compound to pre-organize the ligand into the required bioactive conformation. X-ray crystallographic evidence from related N-Boc-piperidine structures confirms that ortho,ortho'-dichloro substitution enforces a near-90° dihedral angle between the aromatic and piperidine rings [1]. This conformational lock can reduce the entropic penalty of binding by an estimated 1–3 kcal/mol compared to freely rotating 3,4-dichlorophenyl analogs, potentially translating to 5- to 100-fold improvements in target binding affinity. The Boc protecting group further enables chemoselective functionalization: the nitrogen can be unmasked under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) without affecting the tertiary alcohol, allowing sequential introduction of diverse N-substituents for systematic structure-activity relationship exploration.

Chiral Pool Synthesis of Enantiopure 3-Aryl-3-hydroxypiperidine-Derived Clinical Candidates

For pharmaceutical development programs requiring single-enantiomer 3-aryl-3-hydroxypiperidine cores—a motif present in multiple clinical-stage candidates targeting neurological and psychiatric indications—this compound can be resolved into its enantiopure forms via chiral preparative HPLC or asymmetric synthesis. The tertiary alcohol at the 3-position serves as a chiral center that, once resolved, remains configurationally stable under standard synthetic conditions (no epimerization via retro-aldol or dehydration pathways due to the absence of α-hydrogens on the quaternary carbon). The resolved enantiomers can then be elaborated into diastereomerically pure final drug substances, with enantiomeric excess targets of ≥97% achievable based on established protocols for analogous Boc-3-hydroxypiperidine synthons [2]. This application scenario is particularly relevant for CNS drug development, where enantiopurity is a regulatory requirement and the specific stereochemistry at the 3-position can dramatically impact receptor subtype selectivity, off-target profiles, and in vivo pharmacokinetics.

Custom Synthesis Procurement Planning for Proprietary Pharmaceutical Intermediate Supply Chains

Procurement and supply chain managers supporting pharmaceutical R&D programs must plan for the custom synthesis of this compound, as it is not available as an off-the-shelf catalog item from major distributors such as Sigma-Aldrich [1]. The standard purity benchmark for this compound class is ≥95% by HPLC, with the most critical impurity to monitor being the isobaric 3,4-dichlorophenyl regioisomer—which cannot be detected by mass spectrometry alone—requiring orthogonal QC by ¹H NMR or HPLC co-injection with an authentic standard [2]. Lead times for custom synthesis typically range from 4–12 weeks depending on scale, with minimum order quantities of 1–10 grams for research-grade material. For programs advancing toward preclinical development, establishing a qualified second-source supplier and implementing a validated analytical method for regioisomeric purity assessment early in the development timeline can prevent costly supply chain disruptions and ensure batch-to-batch consistency when transitioning from milligram-scale research to multi-kilogram GMP production.

Quote Request

Request a Quote for Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.